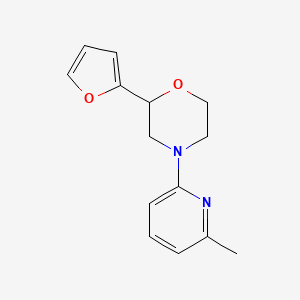![molecular formula C12H8ClF3N2O2S B6716913 4-chloro-N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B6716913.png)
4-chloro-N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the thiazole derivative with 4-chloro-2-(trifluoromethyl)benzoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to maintain consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.
Substitution: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4-chloro-N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl group and the thiazole ring, which can confer distinct chemical and biological properties. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, while the thiazole ring can interact with various biological targets.
Properties
IUPAC Name |
4-chloro-N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2S/c13-6-1-2-8(9(3-6)12(14,15)16)10(19)17-4-7-5-21-11(20)18-7/h1-3,5H,4H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKCTIVTOMMQPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(=O)NCC2=CSC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
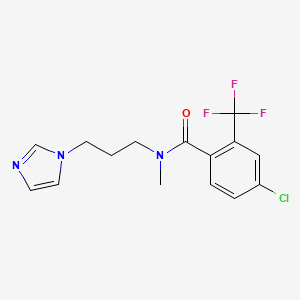
![4-methoxy-4-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]azepane-1-carboxamide](/img/structure/B6716846.png)

![1-[2-Methyl-2-(4-methylphenyl)propyl]-3-[(1-methylsulfonylcyclopropyl)methyl]urea](/img/structure/B6716869.png)
![3-[(2-Bromo-6-fluorophenyl)methylamino]benzamide](/img/structure/B6716874.png)
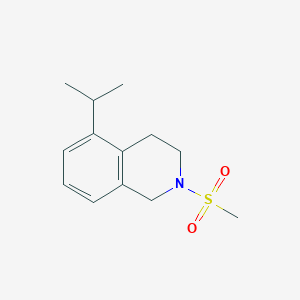
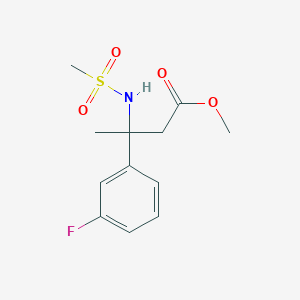
![5-chloro-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B6716888.png)
![N-[1-(3-methoxypyridin-4-yl)ethyl]thiophene-3-carboxamide](/img/structure/B6716904.png)
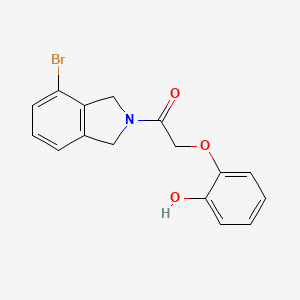
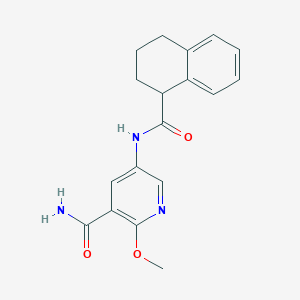
![5-[(4-Chloropyridine-2-carbonyl)amino]-2-methoxypyridine-3-carboxamide](/img/structure/B6716924.png)
![5-[(2-Chloro-6-fluorobenzoyl)amino]-2-methoxypyridine-3-carboxamide](/img/structure/B6716932.png)
